(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyrazin-2-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyrazin-2-yl)methanone, also known as TPPM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Triazole Derivatives
Triazole derivatives have been extensively studied for their wide range of biological activities. Ferreira et al. (2013) provide an overview of 1H-1,2,3-triazole derivatives, highlighting their significance in developing new drugs due to their diverse biological activities. The review emphasizes the need for efficient synthesis methods that consider green chemistry principles and the potential for these compounds to address new diseases and resistant bacteria, highlighting their versatility and importance in medicinal chemistry (Ferreira et al., 2013).
Pyrazine Derivatives
Pyrazines are another important class of heterocyclic compounds with significant pharmaceutical activities. A review by Sheetal et al. (2018) discusses the synthesis and bioevaluation of novel pyrazole derivatives, synthesized under various conditions and demonstrating a range of biological activities such as antimicrobial and antiviral properties. This underscores the potential of pyrazine derivatives in drug development and the importance of exploring their chemistry for new therapeutic agents (Sheetal et al., 2018).
properties
IUPAC Name |
pyrazin-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c19-12(11-9-13-3-4-14-11)17-6-1-10(2-7-17)18-8-5-15-16-18/h3-5,8-10H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUSNKGTFNUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyrazin-2-yl)methanone |
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